molecular formula C17H17N3O B388145 Benzotriazol-1-yl-(4-tert-butylphenyl)methanone CAS No. 59046-29-6

Benzotriazol-1-yl-(4-tert-butylphenyl)methanone

Cat. No.: B388145
CAS No.: 59046-29-6
M. Wt: 279.34g/mol
InChI Key: CCJUORRTMBZRPC-UHFFFAOYSA-N
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Description

Benzotriazol-1-yl-(4-tert-butylphenyl)methanone is a chemical compound that belongs to the class of benzotriazole derivatives. Benzotriazole derivatives are known for their versatility and stability, making them valuable in various chemical reactions and applications. This compound, in particular, features a benzotriazole moiety attached to a 4-tert-butylphenyl group via a methanone linkage, which imparts unique properties to the molecule.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzotriazol-1-yl-(4-tert-butylphenyl)methanone typically involves the reaction of 4-tert-butylbenzoyl chloride with benzotriazole in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at room temperature. The resulting product is then purified through recrystallization or column chromatography to obtain the desired compound in high yield .

Industrial Production Methods

On an industrial scale, the production of this compound follows similar synthetic routes but with optimized reaction conditions to ensure scalability and cost-effectiveness. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process .

Chemical Reactions Analysis

Types of Reactions

Benzotriazol-1-yl-(4-tert-butylphenyl)methanone undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzotriazol-1-yl-(4-tert-butylphenyl)methanol, while substitution reactions can produce various derivatives with different functional groups .

Scientific Research Applications

Benzotriazol-1-yl-(4-tert-butylphenyl)methanone has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of Benzotriazol-1-yl-(4-tert-butylphenyl)methanone involves its interaction with specific molecular targets and pathways. The benzotriazole moiety can act as a ligand, binding to metal ions and enzymes, thereby modulating their activity. The compound’s ability to form stable complexes with metals makes it useful in catalysis and as a corrosion inhibitor .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to the presence of the tert-butyl group, which imparts increased steric hindrance and stability to the molecule. This makes it particularly useful in applications requiring high stability and resistance to degradation.

Properties

IUPAC Name

benzotriazol-1-yl-(4-tert-butylphenyl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17N3O/c1-17(2,3)13-10-8-12(9-11-13)16(21)20-15-7-5-4-6-14(15)18-19-20/h4-11H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CCJUORRTMBZRPC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)C(=O)N2C3=CC=CC=C3N=N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

279.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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